Cas no 2034381-82-1 (4-({2-cyclopropyl-4H,5H,6H,7H-pyrazolo1,5-apyrazin-5-yl}methyl)-2-methyl-1,3-thiazole)

4-({2-cyclopropyl-4H,5H,6H,7H-pyrazolo1,5-apyrazin-5-yl}methyl)-2-methyl-1,3-thiazole Chemical and Physical Properties
Names and Identifiers
-
- 4-({2-cyclopropyl-4H,5H,6H,7H-pyrazolo1,5-apyrazin-5-yl}methyl)-2-methyl-1,3-thiazole
- F6547-0020
- AKOS026696367
- 4-[(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methyl]-2-methyl-1,3-thiazole
- 4-({2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)-2-methyl-1,3-thiazole
- 4-((2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methyl)-2-methylthiazole
- 2034381-82-1
-
- Inchi: 1S/C14H18N4S/c1-10-15-12(9-19-10)7-17-4-5-18-13(8-17)6-14(16-18)11-2-3-11/h6,9,11H,2-5,7-8H2,1H3
- InChI Key: PMRDRODWNPMXHB-UHFFFAOYSA-N
- SMILES: S1C(C)=NC(=C1)CN1CCN2C(C1)=CC(C1CC1)=N2
Computed Properties
- Exact Mass: 274.12521776g/mol
- Monoisotopic Mass: 274.12521776g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 335
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 62.2Ų
4-({2-cyclopropyl-4H,5H,6H,7H-pyrazolo1,5-apyrazin-5-yl}methyl)-2-methyl-1,3-thiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6547-0020-4mg |
4-({2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)-2-methyl-1,3-thiazole |
2034381-82-1 | 90%+ | 4mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F6547-0020-20mg |
4-({2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)-2-methyl-1,3-thiazole |
2034381-82-1 | 90%+ | 20mg |
$148.5 | 2023-05-17 | |
Life Chemicals | F6547-0020-5μmol |
4-({2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)-2-methyl-1,3-thiazole |
2034381-82-1 | 90%+ | 5μl |
$94.5 | 2023-05-17 | |
Life Chemicals | F6547-0020-20μmol |
4-({2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)-2-methyl-1,3-thiazole |
2034381-82-1 | 90%+ | 20μl |
$118.5 | 2023-05-17 | |
Life Chemicals | F6547-0020-1mg |
4-({2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)-2-methyl-1,3-thiazole |
2034381-82-1 | 1mg |
$81.0 | 2023-09-08 | ||
Life Chemicals | F6547-0020-10mg |
4-({2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)-2-methyl-1,3-thiazole |
2034381-82-1 | 90%+ | 10mg |
$118.5 | 2023-05-17 | |
Life Chemicals | F6547-0020-2μmol |
4-({2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)-2-methyl-1,3-thiazole |
2034381-82-1 | 2μmol |
$85.5 | 2023-09-08 | ||
Life Chemicals | F6547-0020-2mg |
4-({2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)-2-methyl-1,3-thiazole |
2034381-82-1 | 2mg |
$88.5 | 2023-09-08 | ||
Life Chemicals | F6547-0020-15mg |
4-({2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)-2-methyl-1,3-thiazole |
2034381-82-1 | 90%+ | 15mg |
$133.5 | 2023-05-17 | |
Life Chemicals | F6547-0020-10μmol |
4-({2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)-2-methyl-1,3-thiazole |
2034381-82-1 | 90%+ | 10μl |
$103.5 | 2023-05-17 |
4-({2-cyclopropyl-4H,5H,6H,7H-pyrazolo1,5-apyrazin-5-yl}methyl)-2-methyl-1,3-thiazole Related Literature
-
Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
-
Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631
-
Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410
-
J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
-
Naiyan Lu,Jiaojiao Liu,Jingliang Li,Zexin Zhang,Yuyan Weng,Bing Yuan,Kai Yang J. Mater. Chem. B, 2014,2, 3791-3798
Additional information on 4-({2-cyclopropyl-4H,5H,6H,7H-pyrazolo1,5-apyrazin-5-yl}methyl)-2-methyl-1,3-thiazole
Chemical Profile of 4-({2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)-2-methyl-1,3-thiazole (CAS No. 2034381-82-1)
4-({2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)-2-methyl-1,3-thiazole, identified by its CAS number 2034381-82-1, is a structurally complex heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiazole and pyrazole classes, which are well-documented for their broad spectrum of biological activities. The presence of multiple fused rings and substituents makes it a promising candidate for further exploration in drug discovery and development.
The molecular framework of 4-({2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)-2-methyl-1,3-thiazole incorporates a central thiazole ring connected to a pyrazolo[1,5-a]pyrazine moiety through a methylene group. The 2-cyclopropyl substituent on the pyrazolo[1,5-a]pyrazine ring introduces steric hindrance and potential electronic modulation, which can influence the compound's pharmacokinetic properties. Additionally, the 2-methyl group on the thiazole ring further diversifies its chemical profile. Such structural features are often exploited to enhance binding affinity and selectivity in biological targets.
In recent years, there has been growing interest in designing molecules that combine multiple pharmacophoric elements to achieve synergistic effects. The compound 4-({2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)-2-methyl-1,3-thiazole exemplifies this approach by integrating both thiazole and pyrazole scaffolds. These heterocycles are known to interact with various biological receptors and enzymes due to their ability to form hydrogen bonds and hydrophobic interactions. The fused ring system in pyrazolo[1,5-a]pyrazine further expands its potential binding pockets within biological targets.
One of the most compelling aspects of this compound is its potential application in modulating inflammatory pathways. Thiazole derivatives have been extensively studied for their anti-inflammatory properties, often through inhibition of key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The presence of the thiazole core in 4-({2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)-2-methyl-1,3-thiazole suggests that it may exhibit similar activities. Furthermore, the pyrazolo[1,5-a]pyrazine moiety has been reported to interact with nuclear receptors such as peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating lipid metabolism and inflammation.
Recent advancements in computational chemistry have enabled more accurate predictions of molecular interactions. Virtual screening studies have identified several compounds with structural similarities to 4-({2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)-2-methyl-1,3-thiazole that show promising activity against inflammatory targets. These studies highlight the importance of incorporating both structural diversity and functional groups to optimize drug-like properties. The cyclopropyl substituent in particular has been shown to enhance metabolic stability while maintaining binding affinity.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps include the formation of the pyrazolo[1,5-a]pyrazine core through cyclocondensation reactions followed by functionalization with the thiazole moiety. Modern synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to streamline these processes. Additionally, purification techniques such as column chromatography and recrystallization are essential to obtain the desired product in high quality.
In vitro studies have begun to explore the biological activity of 4-({2-cyclopropyl-4H,5H,6H
2034381-82-1 (4-({2-cyclopropyl-4H,5H,6H,7H-pyrazolo1,5-apyrazin-5-yl}methyl)-2-methyl-1,3-thiazole) Related Products
- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)
- 1189426-16-1(Sulfadiazine-13C6)
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)
- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)
- 624-75-9(Iodoacetonitrile)
- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)
- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)
- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)
- 205927-64-6(3-(Dimethylamino)benzohydrazide)



